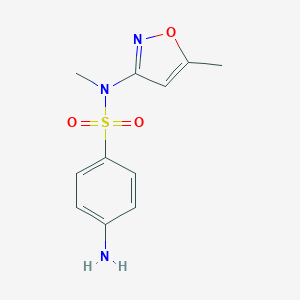

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” is a compound with the molecular formula C10H14N4O4S. It has an average mass of 286.308 Da and a monoisotopic mass of 286.073578 Da .

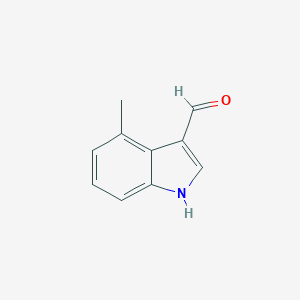

Molecular Structure Analysis

The molecular structure of this compound reveals a one-dimensional polymeric chain. In this polymeric structure, one of the silver (Ag1) forms a pentadentate geometry, where in the coordination geometry of the second silver (Ag2) is tetradentate .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 659.4±65.0 °C at 760 mmHg, and a flash point of 352.6±34.3 °C. It also has a molar refractivity of 99.6±0.4 cm3, a polar surface area of 161 Å2, and a molar volume of 262.2±3.0 cm3 .科学的研究の応用

Medicine: Antibacterial Agent

This compound is a derivative of sulfamethoxazole, a bacteriostatic antibiotic belonging to the sulfonamide class . It inhibits the synthesis of dihydrofolic acid in bacteria by blocking the enzyme dihydropteroate synthase, which is crucial for bacterial growth and replication. It’s used in treating various infections, including respiratory diseases like pneumonia, gastroenteritis, and coccidiosis .

Agriculture: Veterinary Medicine

In the agricultural sector, particularly in veterinary medicine, this compound is utilized for its antibacterial properties. It’s effective against a range of diseases in livestock, such as swine dysentery and avian cholera. When combined with trimethoprim, it enhances antibacterial efficacy, which is beneficial for treating animals with severe infections .

Materials Science: Analytical Chemistry

In materials science, specifically analytical chemistry, 4-amino-N-methyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide serves as an analytical reference standard. It’s used in chromatography and spectrometry for the quantification of various analytes in complex mixtures due to its stable molecular structure .

Environmental Science: Water Treatment

This compound’s role in environmental science is significant, particularly in water treatment processes. Its antibacterial properties are useful in the purification of water, ensuring that harmful bacteria are eliminated, thus making water safe for consumption and use in agriculture .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound is used in enzyme inhibition studies. Its ability to inhibit dihydropteroate synthase makes it a valuable tool for researchers studying the metabolic pathways of bacteria and the mechanisms of antibiotic resistance .

Pharmacology: Drug Synthesis

In pharmacology, 4-amino-N-methyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide is used in the synthesis of various drugs. Its molecular structure allows it to be a building block for creating more complex compounds with specific therapeutic effects, such as combination drugs used in antibacterial therapy .

将来の方向性

作用機序

Target of Action

Similar compounds are known to target bacterial enzymes, inhibiting their function and thus preventing bacterial growth .

Mode of Action

It is suggested that similar compounds work by inhibiting the formation of dihydrofolic acid, ultimately suppressing protein synthesis and thereby inhibiting bacterial growth and reproduction .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound likely interferes with the folic acid synthesis pathway in bacteria, leading to an inhibition of protein synthesis .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

Based on its mode of action, it can be inferred that the compound likely leads to the inhibition of bacterial growth and reproduction by suppressing protein synthesis .

Action Environment

Similar compounds are generally stable under normal storage conditions and their efficacy can be influenced by factors such as ph, temperature, and the presence of other substances .

特性

IUPAC Name |

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14(2)18(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNFDAGFYMJPGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N(C)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)

![Benzo[b]thiophen-2-amine](/img/structure/B112646.png)

![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)